Hederacoside C

描述

Hederacoside C is a principal bioactive pharmaceutical ingredient of Hedera helix leaf. It is known for its expectorant, bronchodilator, antibacterial, and bronchospasmolytic effects .

Synthesis Analysis

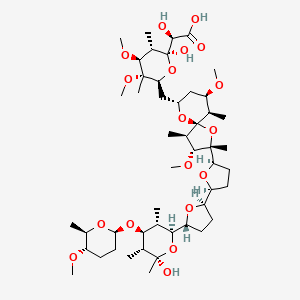

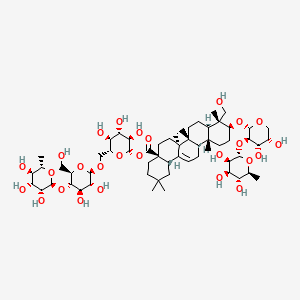

A study characterised the metabolites of Hederacoside C using ultrahigh-performance liquid chromatography quadrupole Orbitrap mass spectrometry (UHPLC-Q-Orbitrap-MS) technique combined with automatic fragment ion search (FISh). This was used for the characterisation of metabolites of Hederacoside C in vivo and in vitro .Molecular Structure Analysis

The molecular structure of Hederacoside C has been analysed using techniques such as ultrahigh-performance liquid chromatography quadrupole Orbitrap mass spectrometry (UHPLC-Q-Orbitrap-MS) combined with automatic fragment ion search (FISh) .Chemical Reactions Analysis

Hederacoside C undergoes general metabolic reactions including dealkylation, reduction, oxidation, desaturation, dehydration, cysteine conjugation, GSH conjugation, taurine conjugation, and glycine conjugation to produce 26 phase I and eight phase II metabolites .Physical And Chemical Properties Analysis

Hederacoside C has a molecular weight of 1221.4 g/mol and a molecular formula of C59H96O26 .科学研究应用

Pharmacokinetics Research

Specific Scientific Field

Pharmacokinetics and Pharmacy

Summary of the Application

Hederacoside C, along with hederacoside D and α-hederin, are major bioactive saponins found in Hedera helix (common ivy) and play pivotal roles in its overall biological activity . These compounds are studied for their pharmacokinetic behavior in rats .

Methods of Application or Experimental Procedures

A specific and sensitive ultra-high performance liquid chromatography with tandem mass spectrometry method has been developed and validated for the quantification of these three major bioactive saponins in rat plasma . The assay was applied to study the pharmacokinetic behavior of the three analytes in rats after oral and intravenous administration of a mixture of saponins .

Results or Outcomes

The study found differences in the pharmacokinetic characteristics of the three saponins between a mixture of saponins and an extract of saponins from Hedera helix . This information could be beneficial for the preclinical research and clinical use of Hedera helix .

Skin Antiaging and Hydrating Efficacy

Specific Scientific Field

Dermatology and Nanotechnology

Summary of the Application

Hederacoside C-based extracts, along with salicin-based extracts and UV-absorbers, are co-loaded into Bioactive Lipid Nanocarriers (BLN) to promote skin antiaging and hydrating efficacy .

Methods of Application or Experimental Procedures

The formulated BLN were characterized for particle size, zeta potential, thermal behavior, entrapment efficiency, and drug loading . The BLN were then loaded into hydrogels, which were subjected to in vitro release and permeation experiments .

Results or Outcomes

The study found that the photoprotection of BLN-Hydrogels against UVA rays was more pronounced as compared with the UVB . The in vitro irradiation study demonstrated the photostability of BLN-Hydrogels under UV exposure .

Anti-Inflammatory and Antioxidant Properties

Specific Scientific Field

Pharmacology and Medicine

Summary of the Application

Hederacoside C has been found to have anti-inflammatory and antioxidant properties . It is used in the treatment of respiratory conditions, skin infections, and inflammation .

Methods of Application or Experimental Procedures

The compound is extracted from the leaves of the English ivy plant and is applied to the skin for burns, joint pain, and nerve pain . It is also used in the treatment of respiratory conditions .

Results or Outcomes

The plant has many benefits, including anti-inflammatory and antioxidant properties, and may help fight rheumatoid arthritis and reduce cough associated with colds or viral infections . However, more research is needed before the benefits are confirmed .

Inhibition of Acetylcholinesterase

Specific Scientific Field

Neuroscience and Pharmacology

Summary of the Application

Hederacoside C is a saponin that has been found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter in the brain .

Methods of Application or Experimental Procedures

Hederacoside C is tested for its inhibitory activity against AChE in vitro . The IC50 value, which is the concentration of the compound that inhibits the activity of AChE by 50%, is determined .

Results or Outcomes

Hederacoside C has been found to inhibit AChE with an IC50 value of 31.3 µM . This suggests that Hederacoside C could potentially be used in the treatment of neurological disorders where the activity of AChE is a factor .

Antibacterial Properties

Specific Scientific Field

Microbiology and Pharmacology

Summary of the Application

Hederacoside C has been found to have antibacterial properties . It is used in the treatment of various bacterial infections .

Results or Outcomes

The plant has many benefits, including antibacterial properties, and may help fight various bacterial infections . However, more research is needed before the benefits are confirmed .

Inhibition of Mutagenicity

Specific Scientific Field

Genetics and Pharmacology

Summary of the Application

Hederacoside C has been found to inhibit mutagenicity induced by aflatoxin B1 .

Methods of Application or Experimental Procedures

Hederacoside C (0.5-5 µg) is tested for its inhibitory activity against mutagenicity induced by aflatoxin B1 in S. typhimurium agar cultures .

Results or Outcomes

Hederacoside C inhibits mutagenicity induced by aflatoxin B1 in S. typhimurium agar cultures from 21 to 67% .

安全和危害

未来方向

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(20-60)80-48(45(74)41(46)70)77-22-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(3,4)19-27(59)26-9-10-32-55(5)13-12-33(56(6,23-61)31(55)11-14-58(32,8)57(26,7)16-18-59)82-52-47(36(65)28(62)21-76-52)84-50-43(72)39(68)35(64)25(2)79-50/h9,24-25,27-52,60-74H,10-23H2,1-8H3/t24-,25-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHDIBJJJRNDSX-MCGLQMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317445 | |

| Record name | Hederacoside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1221.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kalopanaxsaponin B | |

CAS RN |

14216-03-6 | |

| Record name | Hederacoside C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14216-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kalopanaxsaponin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hederacoside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KALOPANAXSAPONIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2608B2L1BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[(2-Chlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethylazanium;chloride](/img/structure/B1673199.png)

![methyl 3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylate](/img/structure/B1673215.png)